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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15141610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DiSulfo-Cy5 alkyne for the

fluorescent labeling and imaging of biomolecules in living cells. This far-red fluorescent probe,

in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry,"

offers a powerful tool for visualizing dynamic cellular processes with high specificity and

minimal perturbation.

Introduction
DiSulfo-Cy5 alkyne is a water-soluble and highly fluorescent cyanine dye functionalized with

an alkyne group. Its excellent photostability, high extinction coefficient, and good quantum yield

make it an ideal candidate for live-cell imaging applications. The di-sulfonated nature of the dye

enhances its water solubility, which is advantageous for biological experiments.[1][2] The

primary application of DiSulfo-Cy5 alkyne in live-cell imaging involves its specific reaction with

azide-modified biomolecules via CuAAC. This bioorthogonal reaction allows for the precise

attachment of the fluorescent label to target molecules that have been metabolically,

enzymatically, or chemically engineered to contain an azide group.

Principle of Labeling
The core of this labeling strategy is the highly efficient and specific copper(I)-catalyzed reaction

between the alkyne group of DiSulfo-Cy5 and an azide group on the target biomolecule. This
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reaction forms a stable triazole linkage, covalently attaching the fluorophore to the molecule of

interest. To achieve this in a live-cell context, a two-step process is typically employed:

Metabolic or Enzymatic Incorporation of an Azide: Cells are incubated with a bio-orthogonal

precursor molecule containing an azide group. This precursor is metabolized by the cell and

incorporated into a specific class of biomolecules, such as proteins, glycans, or lipids.

Click Chemistry Reaction: Following the incorporation of the azide, the cells are treated with

a reaction cocktail containing DiSulfo-Cy5 alkyne, a copper(I) catalyst, and a stabilizing

ligand to facilitate the click reaction and minimize cytotoxicity.

Quantitative Data
The following table summarizes the key quantitative properties of DiSulfo-Cy5 alkyne and its

performance characteristics in live-cell imaging.

Property Value Reference(s)

Excitation Maximum (λex) 646 nm [1]

Emission Maximum (λem) 662 nm [1]

Molar Extinction Coefficient 271,000 cm⁻¹M⁻¹ [1]

Fluorescence Quantum Yield 0.28 [1]

Solubility Water, DMSO, DMF [1][3]

Recommended Laser Line 633 nm or 647 nm [3]

pH Sensitivity
Fluorescence is stable

between pH 4 and 10
[3]

Experimental Protocols
Here, we provide detailed protocols for two common applications of DiSulfo-Cy5 alkyne in

live-cell imaging: the visualization of newly synthesized proteins and the imaging of O-

GlcNAcylated proteins.
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Protocol 1: Imaging Newly Synthesized Proteins
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-

bearing amino acid analog, followed by fluorescent labeling with DiSulfo-Cy5 alkyne.

Materials:

Mammalian cells of interest

Complete cell culture medium

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

Phosphate-buffered saline (PBS)

DiSulfo-Cy5 alkyne

Copper(II) sulfate (CuSO₄)

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

Reducing agent (e.g., Sodium ascorbate)

Live-cell imaging medium

Procedure:

Cell Culture: Culture mammalian cells on a suitable imaging dish (e.g., glass-bottom dish) to

the desired confluency.

Metabolic Labeling:

Replace the normal culture medium with a methionine-free medium.

Incubate the cells for 1 hour to deplete intracellular methionine pools.

Replace the medium with a fresh methionine-free medium supplemented with L-

azidohomoalanine (AHA) at a final concentration of 25-50 µM.
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Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly

synthesized proteins.[4]

Washing: Wash the cells twice with pre-warmed PBS to remove unincorporated AHA.

Click Reaction Cocktail Preparation (prepare fresh):

In a microcentrifuge tube, prepare the following reaction mixture. It is crucial to add the

components in the specified order to prevent precipitation.

PBS

DiSulfo-Cy5 alkyne (final concentration: 2-10 µM)

Copper(II) sulfate (CuSO₄) (final concentration: 50-100 µM)

THPTA (final concentration: 250-500 µM; maintain a 5:1 molar ratio with CuSO₄)[5]

Sodium ascorbate (final concentration: 2.5-5 mM)[5]

Gently mix the solution.

Labeling:

Remove the PBS from the cells and add the click reaction cocktail.

Incubate the cells for 10-30 minutes at 37°C, protected from light.[4]

Washing: Wash the cells three times with pre-warmed PBS to remove the click reaction

components.

Imaging:

Replace the PBS with a live-cell imaging medium.

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5

(Excitation: ~640 nm, Emission: ~670 nm).
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To minimize phototoxicity, use the lowest possible laser power and exposure time that

provides a good signal-to-noise ratio.[6][7][8]

Protocol 2: Imaging O-GlcNAcylated Proteins
This protocol details a chemoenzymatic method to label O-GlcNAc-modified proteins with an

azide, followed by DiSulfo-Cy5 alkyne labeling.[9]

Materials:

Mammalian cells of interest

Cell lysis buffer

UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

Engineered galactosyltransferase (e.g., Y289L-Gal-T1)

DiSulfo-Cy5 alkyne and click chemistry reagents (as in Protocol 1)

Procedure:

Cell Culture and Lysis (for in vitro labeling):

Culture and harvest cells.

Lyse the cells in a suitable buffer to obtain a protein lysate.

Enzymatic Labeling:

To the cell lysate, add UDP-GalNAz and the engineered galactosyltransferase.

Incubate the reaction mixture to allow the enzymatic transfer of the azido-sugar to O-

GlcNAc sites.

Click Reaction:

Perform the click chemistry reaction as described in Protocol 1 (steps 4 and 5) to label the

azide-modified glycoproteins with DiSulfo-Cy5 alkyne.
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Analysis:

The labeled proteins can be visualized by in-gel fluorescence scanning or prepared for

imaging if the labeling is performed on fixed and permeabilized cells.

For live-cell imaging of O-GlcNAcylation:

Metabolic Labeling: Incubate cells with a peracetylated azido-sugar (e.g., Ac₄GalNAz) which

is cell-permeable and converted intracellularly to the corresponding UDP-azido-sugar for

incorporation into glycans.

Follow steps 3-7 of Protocol 1 for the click reaction and imaging.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes

involved in the application of DiSulfo-Cy5 alkyne.
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Caption: Workflow for live-cell imaging using metabolic labeling and click chemistry.
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Caption: The O-GlcNAc cycling pathway, a target for metabolic labeling.

Minimizing Cytotoxicity and Phototoxicity
A critical consideration in live-cell imaging is minimizing damage to the cells.
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Copper Toxicity: The copper(I) catalyst used in CuAAC can be toxic to cells. To mitigate this,

it is essential to use a copper-chelating ligand such as THPTA.[5] This ligand stabilizes the

copper(I) oxidation state and reduces the generation of reactive oxygen species. Minimizing

the concentration of copper and the incubation time of the click reaction cocktail is also

crucial.[6] Recently, new reagents like InCu-Click have been developed to further reduce

copper toxicity in live-cell applications.

Phototoxicity: Prolonged exposure to high-intensity excitation light can cause phototoxicity

and photobleaching of the fluorophore. To minimize these effects:

Use the lowest possible laser power and exposure time.[7][8]

Optimize imaging conditions to reduce "illumination overhead" where the sample is

illuminated without image acquisition.[7]

Consider using antifade reagents designed for live-cell imaging.

Conclusion
DiSulfo-Cy5 alkyne is a versatile and powerful tool for live-cell imaging when combined with

bioorthogonal click chemistry. Its favorable photophysical properties and high water solubility

make it well-suited for a range of biological applications, from tracking newly synthesized

proteins to visualizing post-translational modifications. By following optimized protocols and

taking precautions to minimize cytotoxicity and phototoxicity, researchers can effectively utilize

this probe to gain valuable insights into the dynamic processes of living cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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